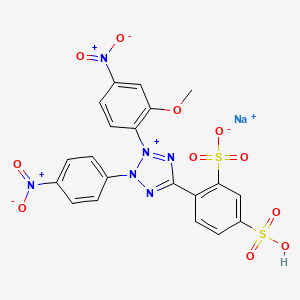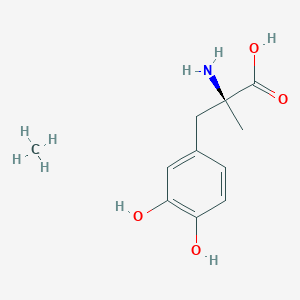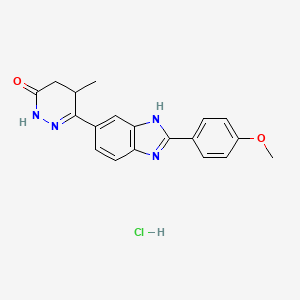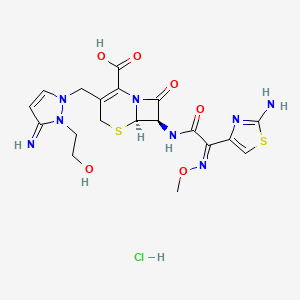
Cefoselis hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cefoselis hydrochloride involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) as the core structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous resin in a fixed-bed column for separation and purification. The adsorption dynamics are predicted by the model of modified film-pore diffusion (MFPD), which helps in optimizing the key operating parameters such as initial adsorbate concentration, flow rate of import feed, and bed height of adsorbent .
化学反応の分析
Types of Reactions: Cefoselis hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound is prone to hydrolysis, especially in aqueous solutions.
Acid-Base Catalysis: General acid-base hydrolysis is observed in phosphate and acetate buffers.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer are commonly used.
Catalysis: Phosphate and acetate buffers are used for general acid-base hydrolysis.
Major Products: The major products formed from these reactions include various hydrolyzed forms of cefoselis, depending on the pH and the specific conditions of the reaction .
科学的研究の応用
Cefoselis hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: Used in studies involving the adsorption dynamics on macroporous resin for separation and purification.
Medicine: Extensively used in clinical settings to treat respiratory and urinary tract infections.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic cephalosporin compounds.
作用機序
Cefoselis hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to bacterial cell lysis and death . The wide antibacterial spectrum of cefoselis is attributed to its resistance to hydrolysis by chromosomal β-lactamases and its rapid penetration through the bacterial cell wall .
類似化合物との比較
Cefepime: Another fourth-generation cephalosporin with a broad spectrum of activity.
Cefpirome: Known for its effectiveness against gram-negative bacteria.
Cefazolin: A first-generation cephalosporin used for treating skin and soft tissue infections.
Cefoselis hydrochloride stands out due to its unique structural features and its broad-spectrum antibacterial activity, making it a valuable compound in both clinical and research settings.
特性
分子式 |
C19H23ClN8O6S2 |
|---|---|
分子量 |
559.0 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |
InChIキー |
NRCXQSKOHNLPOW-ZQCAECPKSA-N |
異性体SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799858.png)


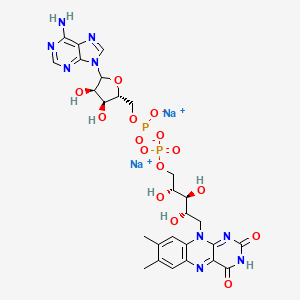
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799874.png)
![2-[3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(4R)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate](/img/structure/B10799881.png)


![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799907.png)
![(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane](/img/structure/B10799910.png)
